molecular formula C7H9BrN2 B1520131 4-Bromo-6-(propan-2-yl)pyrimidine CAS No. 1086382-09-3

4-Bromo-6-(propan-2-yl)pyrimidine

Cat. No. B1520131
M. Wt: 201.06 g/mol
InChI Key: KBZOFQYJNZBLEL-UHFFFAOYSA-N
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Description

“4-Bromo-6-(propan-2-yl)pyrimidine” is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 g/mol .


Molecular Structure Analysis

The InChI code for “4-Bromo-6-(propan-2-yl)pyrimidine” is 1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 . This indicates that the molecule consists of a pyrimidine ring with a bromine atom at the 4-position and an isopropyl group at the 6-position.


Physical And Chemical Properties Analysis

“4-Bromo-6-(propan-2-yl)pyrimidine” is a liquid at room temperature . .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
  • Scientific Field: Organic Synthesis

    • Application Summary : Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .
    • Methods of Application : This review covering some periods from 1957 to 2021 has been prepared to discuss some of the structural pathways of these compounds as well as some of their interactions and applications .
    • Results or Outcomes : Heterocyclic compounds containing pyrimidine moiety are gaining the focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
  • Scientific Field: Antibacterial Research

    • Application Summary : Pyrimidine derivatives like Trimethoprim are used as antibacterial drugs .
    • Methods of Application : Trimethoprim selectively inhibits bacterial DHFR .
    • Results or Outcomes : The inhibition of bacterial DHFR leads to effective antibacterial activity .
  • Scientific Field: Biochemical Research

    • Application Summary : Pyrimidine derivatives are used in the study of prolyl-4-hydroxylase inhibitory activity .
    • Methods of Application : The inhibitory activity is performed by determining the hydroxyproline content in HSC-T6 cells .
    • Results or Outcomes : The study helps in understanding the role of prolyl-4-hydroxylase in collagen synthesis .
  • Scientific Field: Cancer Research

    • Application Summary : Pyrimidine derivatives have been used as inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
    • Methods of Application : A novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity towards PARP-1 .
    • Results or Outcomes : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrimidine is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
    • Methods of Application : Various methods of synthesis of pyrimidine derivatives are described .
    • Results or Outcomes : The exploration of chemistry and medicinal diversity of pyrimidine might pave way to long await discovery in therapeutic medicine for future drug design .

properties

IUPAC Name

4-bromo-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZOFQYJNZBLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(propan-2-yl)pyrimidine

CAS RN

1086382-09-3
Record name 4-bromo-6-(propan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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